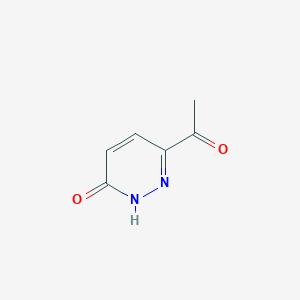
6-Acetyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2,3-dihydropyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological effects such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including this compound, are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .科学的研究の応用
Antioxidant and Anti-inflammatory Effects
N-Acetylcysteine (NAC) , a compound related to 6-Acetyl-2,3-dihydropyridazin-3-one, has been studied for its antioxidant properties and potential to modulate oxidative stress and inflammation. In one study, NAC was shown to inhibit muscle fatigue in humans, suggesting its role in reducing oxidative stress during physical exertion (Reid et al., 1994).
Cardiovascular Health
Research has indicated that antioxidants like N-acetylcysteine can have beneficial effects on cardiovascular health. A randomized, controlled trial found that N-acetylcysteine reduced cardiovascular events in patients with end-stage renal failure, highlighting its potential to mitigate cardiovascular risk factors (Tepel et al., 2003).
Neuroprotection and Cognitive Health
Compounds such as Acetyl-L-carnitine (ALC) have been explored for their neuroprotective effects. Studies suggest that ALC can have beneficial effects on the peripheral nervous system and may improve conditions characterized by neuropathies and neuropathic pain (Onofrj et al., 2013).
Respiratory Health
In the context of respiratory health, N-acetylcysteine has been investigated for its potential to attenuate symptoms of influenza and influenza-like episodes. A study demonstrated that long-term treatment with NAC resulted in a significant decrease in the frequency and severity of influenza-like episodes, suggesting its utility in respiratory disease management (De Flora et al., 1997).
Metabolism and Toxicology
Research into the metabolism and toxicology of compounds related to this compound has yielded insights into their biotransformation and potential toxicological impacts. For instance, studies on acrylamide metabolism in humans have contributed to understanding the risk associated with exposure to acrylamide, a compound with structural similarities to the subject of interest (Fennell et al., 2005).
将来の方向性
Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, these compounds, including 6-Acetyl-2,3-dihydropyridazin-3-one, should be extensively studied for their therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .
特性
IUPAC Name |
3-acetyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-3-6(10)8-7-5/h2-3H,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSOWLPWNPWQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)
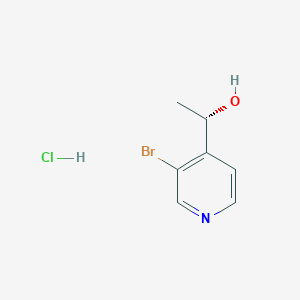
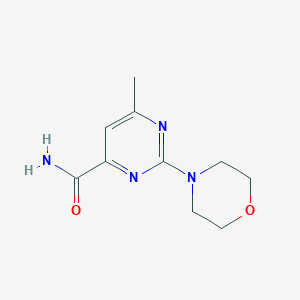
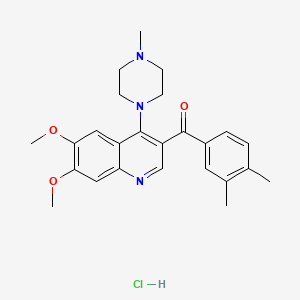
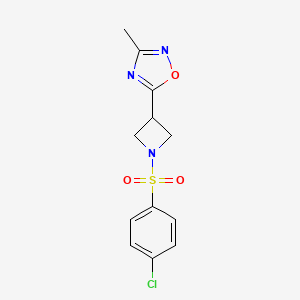
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)
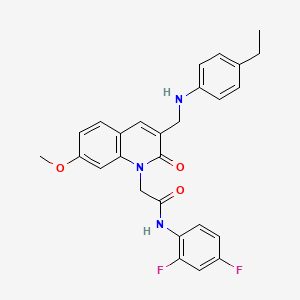
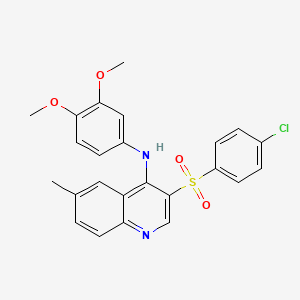
![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654584.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)
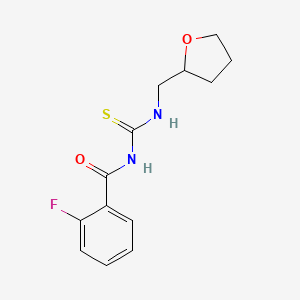
![1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2654591.png)